N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that features a thiophene ring, an oxadiazole ring, and a tosyl group. These structural elements are known for their significant roles in various chemical and biological activities. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of action
The compound “N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide” belongs to the class of thiophene and oxadiazole derivatives . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Oxadiazole derivatives are also known for their various biological activities.
Mode of action
For example, they can act as kinase inhibitors, anti-inflammatory agents, anti-psychotic agents, anti-arrhythmic agents, anti-anxiety agents, anti-fungal agents, antioxidant agents, estrogen receptor modulators, anti-mitotic agents, anti-microbial agents, and anti-cancer agents .
Biochemical pathways
Based on the known activities of thiophene and oxadiazole derivatives, it can be speculated that this compound might interact with various biochemical pathways related to inflammation, cancer, microbial infections, and other diseases .
Result of action
Based on the known activities of thiophene and oxadiazole derivatives, it can be speculated that this compound might have various effects at the molecular and cellular levels, potentially leading to therapeutic benefits in various diseases .
Biochemical Analysis
Biochemical Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Cellular Effects
It is known that thiophene derivatives can have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazonoyl chloride with thiosemicarbazones, which leads to the formation of the oxadiazole ring via elimination of ammonia . The thiophene ring can be introduced through various condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic systems, such as nickel or palladium-based catalysts, to facilitate the formation of the thiophene ring. These methods are advantageous due to their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives. These products can have significant biological and chemical properties, making them valuable in various applications .
Scientific Research Applications
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide.
1,3,4-Thiadiazole Derivatives: Compounds with a similar oxadiazole ring structure, known for their anticancer and antimicrobial properties.
Uniqueness
This compound is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct chemical and biological properties. Its tosyl group also enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-6-8-13(9-7-12)26(22,23)11-3-5-15(21)18-17-20-19-16(24-17)14-4-2-10-25-14/h2,4,6-10H,3,5,11H2,1H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXAOHMMJPPOFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.